

Analytical standards and certified reference materials for Carbophenothion

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Carbophenothion	
Cat. No.:	B1668428	Get Quote

Application Notes and Protocols for the Analysis of Carbophenothion

These application notes provide detailed protocols for the analysis of **Carbophenothion**, an organophosphorus pesticide, in various matrices. The information is intended for researchers, scientists, and professionals involved in analytical testing and drug development.

Analytical Standards and Certified Reference Materials

Accurate quantification of **Carbophenothion** relies on the use of high-purity analytical standards and Certified Reference Materials (CRMs). Several suppliers offer **Carbophenothion** in various formats. It is crucial to obtain a Certificate of Analysis (COA) for any standard used, which provides detailed information on purity, concentration, and storage conditions.

Available Carbophenothion Standards:

Product Description	Supplier	Purity	Concentrati on	Solvent	Part Number/CA S No.
Carbophenot hion (Neat)	MilliporeSigm a (PESTANAL ®)	Analytical Standard	-	-	31461- 250MG
Carbophenot hion solution	HPC Standards	High-Purity	100 μg/mL	Ethyl acetate	673504
Carbophenot hion solution	HPC Standards	High-Purity	100 μg/mL	Acetonitrile	678271
D10- Carbophenot hion solution (Internal Standard)	HPC Standards	High-Purity	100 μg/mL	Acetone	680244
Carbophenot hion CRM (Neat)	LABSTANDA RD	≥ 95%	-	-	CRM1Y6P10 9
Carbophenot hion solution	NSI Lab Solutions	-	1000 μg/mL	Methanol	1703
Carbophenot hion solution	NSI Lab Solutions	-	1000 μg/mL	Hexane/Acet one	1703-HA

Note: This table is not exhaustive and other suppliers may be available. Always refer to the supplier's catalog and Certificate of Analysis for the most current information.

Experimental Protocols Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and

Methodological & Application

agricultural samples.[1] The following is a general protocol that can be adapted for various matrices.

Materials:

- Homogenized sample (e.g., fruit, vegetable, soil)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄
- 50 mL polypropylene centrifuge tubes
- Centrifuge capable of 3000 rpm or higher
- Vortex mixer

Protocol:

- Extraction:
 - 1. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - 2. Add 10-15 mL of acetonitrile.[2]
 - 3. For samples with low water content, add an appropriate amount of water to ensure a total volume of ~10 mL of water.
 - 4. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl for the original unbuffered method).[2]
 - 5. Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

- 6. Centrifuge the tube at ≥3000 rpm for 5 minutes.[3]
- Cleanup (Dispersive SPE):
 - 1. Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and anhydrous MgSO₄. The PSA will remove organic acids and other interfering matrix components.
 - 2. Vortex the dSPE tube for 30 seconds.
 - 3. Centrifuge at a high speed (e.g., 10,000 rpm) for 2-5 minutes to pellet the dSPE material. [4]
 - 4. The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of semi-volatile organic compounds like **Carbophenothion**.[5]

Instrumentation:

- Gas Chromatograph with a Tandem Mass Spectrometer (GC-MS/MS)
- Autosampler
- GC Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness) is recommended.[4]

Typical GC-MS/MS Parameters:

Parameter	Setting
GC Inlet	
Injection Mode	Splitless
Inlet Temperature	250 °C
Injection Volume	1-2 μL
Carrier Gas	Helium
Flow Rate	1.2 mL/min
Oven Program	
Initial Temperature	150 °C, hold for 1 min
Ramp 1	30 °C/min to 280 °C
Hold Time	10 min at 280 °C
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for **Carbophenothion**:

It is essential to optimize MRM transitions and collision energies on the specific instrument being used. A common approach is to monitor two or more transitions per compound for confirmation.

Instrumental Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For **Carbophenothion** and other organophosphorus pesticides that are amenable to liquid chromatography, HPLC-MS/MS provides excellent sensitivity and selectivity.[6]

Instrumentation:

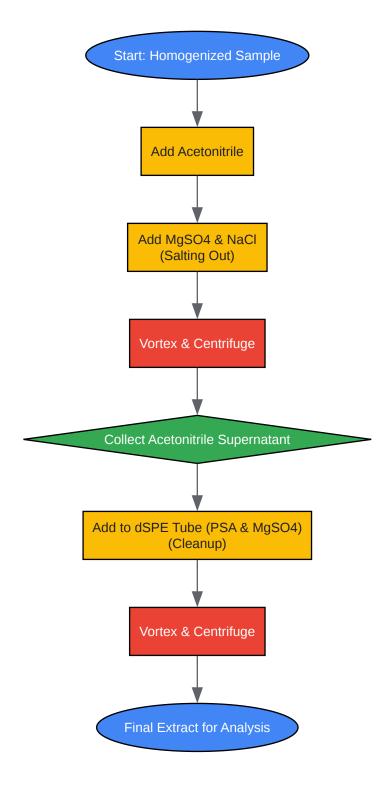
- High-Performance Liquid Chromatograph with a Tandem Mass Spectrometer (HPLC-MS/MS)
- Autosampler
- HPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μm particle size) is commonly used.[6]

Typical HPLC-MS/MS Parameters:

Parameter	Setting
HPLC	
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Start with a high percentage of A, ramp to a high percentage of B, then return to initial conditions for equilibration. A typical run time is 10-15 minutes.
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	2-5 μL
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	500 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for **Carbophenothion**:

As with GC-MS/MS, it is crucial to optimize MRM transitions and collision energies for the specific HPLC-MS/MS system.


Visualizations

Click to download full resolution via product page

Caption: General workflow for the analysis of Carbophenothion.

Click to download full resolution via product page

Caption: Logical steps of the QuEChERS sample preparation method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. agilent.com [agilent.com]
- 2. hpst.cz [hpst.cz]
- 3. lcms.cz [lcms.cz]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. ysi.com [ysi.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Analytical standards and certified reference materials for Carbophenothion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668428#analytical-standards-and-certified-reference-materials-for-carbophenothion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com